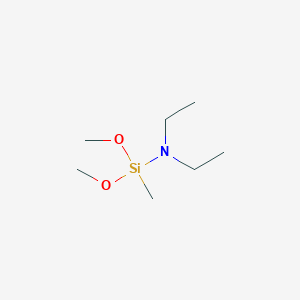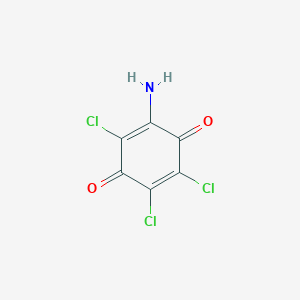
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and reactivity. This compound belongs to the family of cyclohexadienes, characterized by a six-carbon ring with alternating double bonds and various substituents. The presence of amino and chloro groups in this compound makes it highly reactive and versatile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination of cyclohexadiene derivatives followed by amination. One common method involves the reaction of 2,5-dichlorocyclohexa-2,5-diene-1,4-dione with ammonia under controlled conditions to introduce the amino group . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chloro groups can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced cyclohexadienes, and substituted cyclohexadienes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of amino and chloro groups creates a highly reactive platform due to electronic and steric strains. These groups act as electrophilic centers, attracting nucleophilic species, which can lead to various addition reactions. The compound’s reactivity is further enhanced by the conjugated diene system, which allows for resonance stabilization of intermediates .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: This compound has multiple amine groups and is used in similar applications.
2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione: Another related compound with different substitution patterns.
Uniqueness
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of amino and chloro groups, which provides a distinct reactivity profile. This makes it particularly useful in applications requiring selective reactivity and stability .
Propiedades
Número CAS |
91813-98-8 |
|---|---|
Fórmula molecular |
C6H2Cl3NO2 |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
2-amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H2Cl3NO2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h10H2 |
Clave InChI |
XKJPSLJHYVCADH-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)
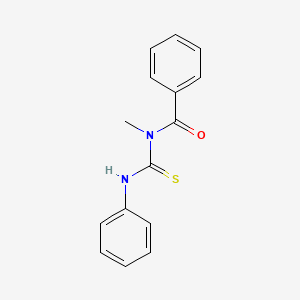
![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
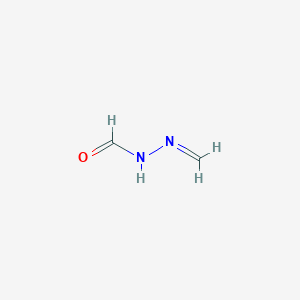
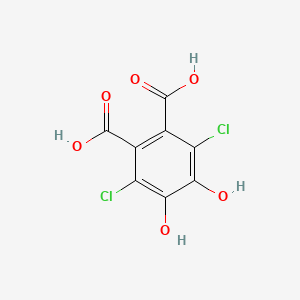
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B14357039.png)
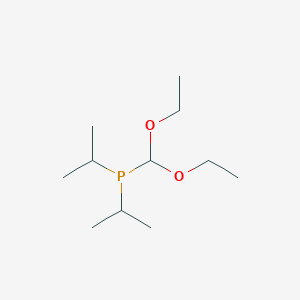
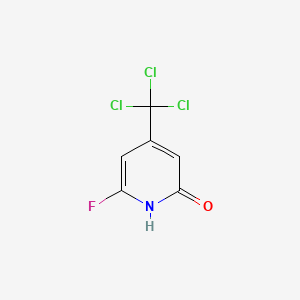
![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)
